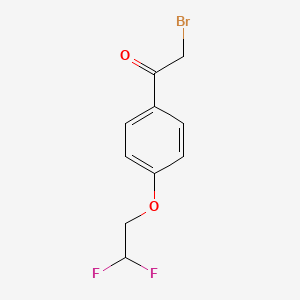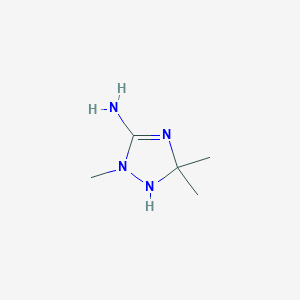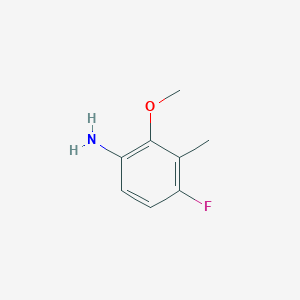
2-(((Tert-butyldimethylsilyl)oxy)methyl)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((Tert-butyldimethylsilyl)oxy)methyl)oxazole is a chemical compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to an oxazole ring. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Tert-butyldimethylsilyl)oxy)methyl)oxazole typically involves the reaction of oxazole with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
2-(((Tert-butyldimethylsilyl)oxy)methyl)oxazole undergoes several types of chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Substitution reagents: Such as tetrabutylammonium fluoride (TBAF) for deprotection of the TBDMS group.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield oxazole N-oxides, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2-(((Tert-butyldimethylsilyl)oxy)methyl)oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(((Tert-butyldimethylsilyl)oxy)methyl)oxazole primarily involves the protection of hydroxyl groups through the formation of a stable silyl ether linkage. This protects the hydroxyl group from unwanted reactions during subsequent synthetic steps. The TBDMS group can be selectively removed under mild conditions, allowing for the regeneration of the free hydroxyl group .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(((Tert-butyldimethylsilyl)oxy)methyl)acetaldehyde
- 2-(((Tert-butyldimethylsilyl)oxy)methyl)ethanol
- 2-(((Tert-butyldimethylsilyl)oxy)methyl)phenol
Uniqueness
2-(((Tert-butyldimethylsilyl)oxy)methyl)oxazole is unique due to its oxazole ring, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the oxazole ring allows for specific interactions and reactions that are not possible with other TBDMS-protected compounds .
Propriétés
Formule moléculaire |
C10H19NO2Si |
|---|---|
Poids moléculaire |
213.35 g/mol |
Nom IUPAC |
tert-butyl-dimethyl-(1,3-oxazol-2-ylmethoxy)silane |
InChI |
InChI=1S/C10H19NO2Si/c1-10(2,3)14(4,5)13-8-9-11-6-7-12-9/h6-7H,8H2,1-5H3 |
Clé InChI |
KBCGUSUZCCDVQX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC1=NC=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


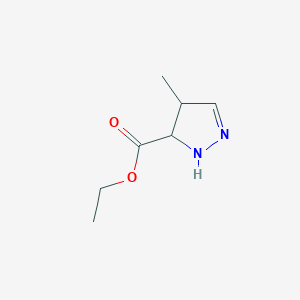
![3-(2-fluorobenzyl)-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B12853979.png)
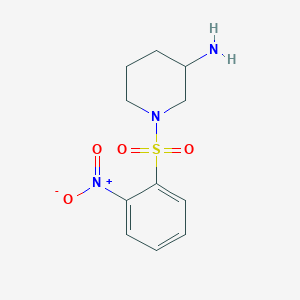
![N-Cyclopropyl-1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B12853982.png)
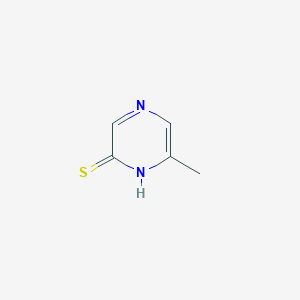
![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12853987.png)

![4'-(4-Morpholinyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12854000.png)
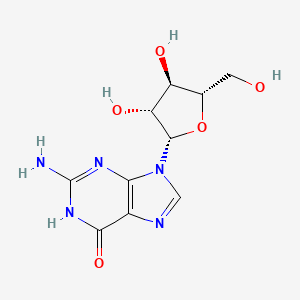
![Ethyl 3-[(4-ethoxyphenyl)amino]-3-oxopropanoate](/img/structure/B12854026.png)
